Kaempferol

説明

特性

IUPAC Name |

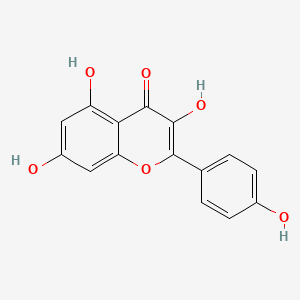

3,5,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,16-18,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRMWMYZSQPJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020768 | |

| Record name | Kaempferol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kaempferol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in hot alcohol, ether or alkalies, Insoluble in benzene; slightly soluble in chloroform; soluble in acetic acid, alkalies; very soluble in ethanol, ethyl ether, acetone | |

| Record name | KAEMPFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7703 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow needles from alcohol and water | |

CAS No. |

520-18-3 | |

| Record name | Kaempferol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kaempherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | kaempferol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Kaempferol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4',5,7-tetrahydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KAEMPFEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/731P2LE49E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KAEMPFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7703 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Kaempferol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

277 °C, MP: 276-278 °C and 278-280 °C decomposes, 285 - 287 °C | |

| Record name | Kaempherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | KAEMPFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7703 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Kaempferol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Kaempferol: A Technical Guide to Natural Sources and Bioavailability

Executive Summary

Kaempferol is a natural flavonol, a class of flavonoids, found in a wide variety of plants and plant-derived foods.[1] It has garnered significant scientific interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, anticancer, and cardioprotective effects.[2][3] However, the therapeutic application of this compound is often limited by its low oral bioavailability, primarily due to extensive first-pass metabolism in the intestines and liver.[2] This technical guide provides a comprehensive overview of the natural dietary sources of this compound, its absorption, distribution, metabolism, and excretion (ADME) profile. It summarizes key quantitative data, outlines detailed experimental methodologies for its extraction and analysis, and visualizes its interaction with critical cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of this promising phytochemical.

Natural Sources of this compound

This compound is widely distributed in fruits, vegetables, and herbs.[3] The richest sources are typically green leafy vegetables and various herbs.[4][5] The concentration of this compound can vary significantly depending on the specific plant, growing conditions, and part of the plant analyzed.[3] In the average US diet, the daily intake of this compound is estimated to be around 5.4 mg/day.[4]

Data Presentation: this compound Content in Foods

The following table summarizes the concentration of this compound in various plant-based foods, presented as milligrams per 100g of fresh weight.

| Food Source | This compound (mg/100g Fresh Weight) | Reference |

| Spinach | 55.0 | [5] |

| Kale | 47.0 | [5] |

| Dill | 40.0 | [5] |

| Chinese Cabbage | 22.5 | [5] |

| Chives | 12.5 | [5] |

| Broccoli | 7.20 | [5] |

| Fennel Leaves | 6.50 | [5] |

| Onions | 4.50 | [5] |

| Blueberry | 3.17 | [5] |

| Leeks | 2.67 | [5] |

| Asparagus | 1.40 | [5] |

| Lettuce | 0.84 | [5] |

| Apples | 0.14 | [5] |

Bioavailability and Pharmacokinetics

The bioavailability of a compound is a critical factor in determining its potential biological activity.[6] this compound, particularly in its aglycone form, exhibits poor oral bioavailability.[2][3] Studies in rats have reported an oral bioavailability of approximately 2%.[2][7] This low bioavailability is largely attributed to extensive first-pass metabolism in the gut and liver.[7][8]

Absorption and Metabolism

In plants, this compound predominantly exists in a glycosidic form, attached to a sugar moiety.[4][9] These glycosides are more water-soluble than the free form, or aglycone.[4] The type and attachment of these sugar moieties significantly impact bioavailability.[4][9] Some conjugated forms in plants, such as glucoside conjugates, appear to have higher bioavailability in humans than the free aglycone form.[4][6]

Once ingested, this compound glycosides are metabolized in the small intestine.[10] Intestinal enzymes can hydrolyze the glycosides to the aglycone form, which can then be absorbed.[10] The intestinal flora also plays a role in metabolizing this compound glycosides into aglycones and other smaller phenolic compounds.[10]

After absorption, this compound undergoes extensive Phase I (oxidation and O-demethylation) and Phase II (glucuronidation, sulfation, and methylation) metabolism, primarily in the small intestine and liver.[2][3] This results in the circulation of this compound predominantly as glucuronide and sulfate conjugates.[2][4] this compound-3-glucuronide (K-3-G) has been identified as the major metabolite in plasma after oral administration in rats.[11]

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

The following table summarizes key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in male Sprague-Dawley rats.

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |

| IV | 10 | - | - | 3.2 ± 0.4 | - | [7] |

| IV | 25 | - | - | 8.1 ± 1.1 | - | [7] |

| PO | 100 | 0.05 ± 0.01 | 1.3 ± 0.5 | 0.17 ± 0.04 | ~2% | [7] |

| PO | 250 | 0.11 ± 0.02 | 1.7 ± 0.6 | 0.43 ± 0.08 | ~2% | [7] |

Data are presented as mean ± SD. AUC refers to the area under the plasma concentration-time curve.

Experimental Protocols

Extraction of this compound from Plant Material

The extraction of this compound and its glycosides from plant sources is a critical first step for research. The choice of method depends on the stability of the compound and the desired efficiency.

Protocol: Ultrasound-Assisted Extraction (UAE) [12] This protocol describes a modern and efficient technique for extracting this compound glycosides.

-

Sample Preparation: Dry the plant material (e.g., leaves) and grind it into a fine powder.

-

Extraction:

-

Filtration: Filter the extract through Whatman No. 1 filter paper to separate the solid residue.

-

Repeat Extraction: Repeat the extraction process on the plant residue two more times to ensure complete extraction.

-

Concentration: Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C.

-

Drying: Lyophilize the concentrated extract using a freeze-dryer to obtain a crude powder extract.[12]

Quantification by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of this compound and its metabolites is essential for pharmacokinetic and bioavailability studies.

Protocol: HPLC Method for Quantification of this compound 7-glucuronide [13]

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 4.5 µm).

-

Mobile Phase: Isocratic mixture of 0.5% Formic acid in Water and Acetonitrile (50:50, v/v).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient (or controlled at 25°C).

-

Detection Wavelength: 350 nm.[13]

-

-

Standard Preparation:

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound 7-glucuronide standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standards by serially diluting the primary stock solution with the mobile phase to achieve concentrations from 0.1 µg/mL to 100 µg/mL.[13]

-

-

Sample Preparation (from Plasma):

-

Protein Precipitation: To 100 µL of plasma, add 200 µL of acetonitrile.[13]

-

Vortexing: Vortex the mixture for 1 minute.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Collection and Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter before injection into the HPLC system.[13]

-

-

Analysis: Inject the prepared standards and samples into the HPLC system. Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound 7-glucuronide in the unknown samples.

In Vivo Pharmacokinetic Study

Animal models are crucial for determining the pharmacokinetic profile of compounds like this compound.

Protocol: Pharmacokinetic Study in Rats [7]

-

Animal Model: Use male Sprague-Dawley rats.[7]

-

Administration:

-

Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

-

Sample Analysis: Analyze the plasma samples for this compound and its metabolites using a validated analytical method, such as LC-MS/MS.[2]

-

Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance, and terminal half-life.[7] The oral bioavailability (F) is calculated using the formula: F (%) = (AUC_oral / AUC_IV) × (Dose_IV / Dose_oral) × 100.

Visualization of Workflows and Signaling Pathways

Experimental Workflows

The following diagrams illustrate typical experimental workflows for pharmacokinetic analysis and quantification.

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.[2]

Caption: Experimental workflow for the quantification of this compound 7-glucuronide.[13]

Modulation of Cellular Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways involved in processes like cell proliferation, apoptosis, and inflammation.[14][15]

PI3K/AKT Signaling Pathway The PI3K/AKT pathway is crucial for cell survival and proliferation. This compound has been shown to inhibit this pathway, leading to downstream apoptotic effects in cancer cells.[15][16]

Caption: this compound inhibits the PI3K/AKT signaling pathway, promoting apoptosis.[15]

MAPK Signaling Pathway The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular responses to external stimuli. This compound can attenuate this pathway, which can inhibit the metastasis of cancer cells.[14]

Caption: this compound attenuates the MAPK pathway, leading to reduced metastasis.[14]

Conclusion

This compound is a widely distributed flavonol with significant therapeutic potential.[2] While its natural abundance is high in many common foods, its clinical efficacy is challenged by poor oral bioavailability and rapid, extensive metabolism.[2][17] The transformation of this compound into its glucuronide and sulfate metabolites is a key feature of its pharmacokinetic profile.[4] Understanding the factors that influence its absorption, such as the nature of its glycosidic linkages in food, is crucial for developing strategies to enhance its bioavailability.[4][9] The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and professionals aiming to further investigate and harness the health benefits of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. foodstruct.com [foodstruct.com]

- 4. Dietary Quercetin and this compound: Bioavailability and Potential Cardiovascular-Related Bioactivity in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound in Food & Nutrition [periodical.knowde.com]

- 6. mdpi.com [mdpi.com]

- 7. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Dietary Quercetin and this compound: Bioavailability and Potential Cardio" by Wijdan M. Dabeek and Melissa Ventura Marra [researchrepository.wvu.edu]

- 10. Bioactivity and Therapeutic Potential of this compound and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vivo Exposure of this compound is Driven by Phase II Metabolic Enzymes and Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Anticancer Properties of this compound on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchexperts.utmb.edu [researchexperts.utmb.edu]

An In-depth Technical Guide to the Kaempferol Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol (3,4′,5,7-tetrahydroxyflavone) is a naturally occurring flavonol, a subclass of flavonoids, that is widely distributed throughout the plant kingdom.[1] It is found in a variety of plant-derived foods, including kale, beans, tea, spinach, and broccoli.[1] As a secondary metabolite, this compound plays a crucial role in plant defense against pathogens and UV radiation, and also acts as a signaling molecule.[2][3] In recent years, this compound has garnered significant attention from the scientific and pharmaceutical communities due to its wide range of bioactive properties, including antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects.[4][5][6] Understanding the intricacies of its biosynthesis in plants is paramount for its potential applications in medicine and agriculture.

This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in plants, detailing the enzymatic steps, intermediate compounds, and regulatory mechanisms. It also includes a summary of quantitative data, detailed experimental protocols for the study of this pathway, and visual representations of the key processes.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the amino acid phenylalanine, a product of the shikimate pathway.[1] The pathway can be broadly divided into two main stages: the general phenylpropanoid pathway, which converts phenylalanine to p-coumaroyl-CoA, and the flavonoid-specific pathway, which channels p-coumaroyl-CoA into the production of this compound.

The key enzymatic steps are as follows:

-

Phenylalanine Ammonia Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid.[4]

-

Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated by C4H to produce p-coumaric acid.[4]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[4]

-

Chalcone Synthase (CHS): CHS is a key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1][4][7]

-

Chalcone Isomerase (CHI): Naringenin chalcone is then stereospecifically cyclized by CHI to produce (2S)-naringenin.[4][7]

-

Flavanone 3-Hydroxylase (F3H): F3H, also known as naringenin 3-dioxygenase, hydroxylates naringenin at the 3-position of the C-ring to form dihydrothis compound (also known as aromadendrin).[4][7][8]

-

Flavonol Synthase (FLS): In the final step, FLS introduces a double bond between the C-2 and C-3 atoms of dihydrothis compound to yield the flavonol this compound.[4][7][8]

Quantitative Data on this compound Biosynthesis

The production of this compound can vary significantly between different plant species, tissues, and developmental stages. Metabolic engineering efforts in microorganisms have provided quantitative data on the efficiency of this pathway.

| Organism/Plant | Compound | Titer/Concentration | Reference |

| Saccharomyces cerevisiae | This compound | 6.97 mg/L (de novo from glucose) | [4] |

| Saccharomyces cerevisiae | This compound | 18.76 mg/L (with p-coumarate supplementation) | [4][9] |

| Saccharomyces cerevisiae | This compound | 66.29 mg/L (fed-batch fermentation) | [4][9] |

| Saccharomyces cerevisiae | This compound | 956 mg/L (optimized strain, fed-batch) | [9] |

| Escherichia coli | This compound | 26.57 mg/L | [4] |

| Grapefruit Pulp | This compound | 0.40 mg/100 g FW | [10] |

| Onions | Quercetin (related flavonol) | up to 1.2 g/kg | [7] |

| Cabbage | This compound | 22 mg/kg | [7] |

Experimental Protocols

The study of the this compound biosynthesis pathway involves a variety of experimental techniques, from the extraction and quantification of metabolites to the analysis of gene expression and enzyme activity.

Protocol 1: Extraction of Flavonoids from Plant Tissue

This protocol is a generalized method for the extraction of flavonoids, including this compound, from plant leaves.

-

Sample Preparation:

-

Harvest fresh plant leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen tissue to remove water and then grind it into a fine powder.

-

-

Extraction:

-

Weigh approximately 100 mg of the dried powder into a 2 mL microcentrifuge tube.

-

Add 1.8 mL of flavonoid extraction buffer (e.g., 80% methanol in water) per 100 mg of dry tissue.

-

Vortex the mixture thoroughly to ensure complete suspension of the plant material.

-

-

Sonication and Centrifugation:

-

Sonicate the tubes in a water bath for 10-20 minutes to facilitate cell lysis and extraction.

-

Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the cell debris.

-

-

Sample Collection:

-

Carefully transfer the supernatant, which contains the extracted flavonoids, to a new tube.

-

For analysis by LC-MS, the extract can be dried under a stream of nitrogen gas and then resuspended in a suitable solvent like 50% methanol.

-

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the separation and quantification of flavonoids.

-

Instrumentation:

-

An HPLC system equipped with a C18 reverse-phase column and a UV-Vis or Diode Array Detector (DAD).

-

-

Mobile Phase:

-

A gradient elution is typically used, for example, with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

The gradient can be run from 5% B to 95% B over 30 minutes.

-

-

Detection:

-

This compound can be detected by its UV absorbance, typically at a wavelength of around 365 nm.

-

-

Quantification:

-

A standard curve is generated using known concentrations of a pure this compound standard.

-

The concentration of this compound in the plant extracts is then determined by comparing the peak area of the sample to the standard curve.

-

Protocol 3: Gene Expression Analysis by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the transcript levels of the genes encoding the biosynthetic enzymes.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., Trizol method).

-

Synthesize first-strand cDNA from the RNA using a reverse transcriptase enzyme.

-

-

Primer Design:

-

Design specific primers for the target genes (e.g., PAL, CHS, F3H, FLS) and a reference gene (e.g., actin or ubiquitin).

-

-

qRT-PCR Reaction:

-

Set up the qRT-PCR reaction with the cDNA template, primers, and a fluorescent dye (e.g., SYBR Green).

-

Run the reaction in a real-time PCR thermal cycler.

-

-

Data Analysis:

-

The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference gene.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in plant samples.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level. The expression of the genes encoding the biosynthetic enzymes is often coordinated and can be induced by various environmental stimuli, such as UV light, pathogen attack, and nutrient deficiency.[2] This regulation is mediated by transcription factors, primarily from the R2R3-MYB, bHLH, and WD40 protein families, which can form a complex (the MBW complex) that binds to the promoters of the flavonoid biosynthesis genes and activates their transcription.

Phytohormones such as jasmonic acid, salicylic acid, and abscisic acid are also involved in regulating the expression of genes in the this compound pathway, often as part of the plant's response to stress.[2]

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a well-characterized pathway that is of significant interest to researchers in various fields. The elucidation of the core enzymatic steps and their regulation has paved the way for metabolic engineering approaches to enhance the production of this valuable compound in both plants and microbial systems. Future research will likely focus on fine-tuning the regulatory networks to further increase yields, discovering novel enzymatic activities that could lead to the production of new this compound derivatives, and further exploring the therapeutic potential of this versatile flavonol. The detailed understanding of this pathway, as outlined in this guide, provides a solid foundation for these future endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Bioactivity and Therapeutic Potential of this compound and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Validation of a Novel Step Catalyzed by OsF3H in the Flavonoid Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis and engineering of this compound in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound: Advances on Resources, Biosynthesis Pathway, Bioavailability, Bioactivity, and Pharmacology [ouci.dntb.gov.ua]

- 7. De novo biosynthesis of myricetin, this compound and quercetin in Streptomyces albus and Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Optimizing yeast for high-level production of this compound and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Concentration data for this compound in Grapefruit - Phenol-Explorer [phenol-explorer.eu]

A Comprehensive Technical Guide to Kaempferol: Chemical Structure, Properties, and Biological Activity

Introduction

Kaempferol is a natural flavonol, a subclass of flavonoids, that is abundant in a wide variety of plants and plant-derived foods, including kale, broccoli, tea, and beans.[1] Recognized for its potent antioxidant, anti-inflammatory, and anticancer properties, this compound is the subject of extensive research in drug development and nutritional science.[2][3] This document provides an in-depth technical overview of its chemical structure, physicochemical properties, and core biological mechanisms, supplemented with detailed experimental protocols for its evaluation.

Chemical Structure and Physicochemical Properties

This compound (3,4′,5,7-tetrahydroxyflavone) is a tetrahydroxyflavone distinguished by four hydroxyl groups at positions 3, 5, 7, and 4'.[2][4] This specific arrangement of hydroxyl groups is crucial for its biological activities, particularly its antioxidant capacity.[5] It presents as a yellow crystalline solid.[1][4]

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | [1] |

| Chemical Formula | C₁₅H₁₀O₆ | [1] |

| SMILES | O=c1c(O)c(-c2ccc(O)cc2)oc2cc(O)cc(O)c12 | [1] |

| Molecular Weight | 286.24 g/mol | [6] |

| Melting Point | 276–278 °C | [1] |

| Boiling Point | 348.61 °C (estimated) | [7] |

| Density | 1.688 g/mL | [1] |

| Solubility | Slightly soluble in water; highly soluble in hot ethanol, ethers, and DMSO.[1][4] | |

| pKa | 6.34 (predicted) | [7] |

Biological Activities and Mechanisms of Action

This compound modulates several critical signaling pathways, underpinning its therapeutic potential.

This compound is a potent scavenger of reactive oxygen species (ROS), a function that mitigates cellular oxidative stress.[8] Its primary antioxidant mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10][11] Oxidative stress or electrophiles, including this compound, can induce the dissociation of Nrf2 from Keap1.[10] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1).[12][13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Anticancer Potential of this compound: A Systematic Review Based on In Vitro Studies [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C15H10O6 | CID 5280863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Antioxidant Role of this compound in Prevention of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

Kaempferol's Core Mechanisms of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol, a natural flavonoid found in a variety of fruits and vegetables, has garnered significant attention for its potential as a chemotherapeutic agent. Extensive preclinical research has demonstrated its ability to impede cancer progression through a multi-targeted approach, affecting various hallmarks of cancer. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in cancer cells, with a focus on apoptosis, cell cycle arrest, anti-angiogenesis, and anti-metastasis. The information is presented with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support further research and drug development efforts.

Induction of Apoptosis: Orchestrating Programmed Cell Death

This compound has been shown to induce apoptosis in a wide range of cancer cell lines through both intrinsic and extrinsic pathways.[1][2] This is primarily achieved by modulating the expression of key regulatory proteins involved in programmed cell death.

A critical mechanism is the alteration of the Bax/Bcl-2 ratio. This compound upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[3][4] This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, including caspase-3 and caspase-9, ultimately executing apoptosis.[4] In some cancer cell lines, such as ovarian cancer cells, this compound has been observed to increase the expression of death receptors like DR4 and DR5, suggesting the involvement of the extrinsic apoptotic pathway.[5]

Quantitative Data: this compound's Effect on Apoptotic Markers

| Cancer Cell Line | This compound Concentration | Observed Effect | Reference |

| Ovarian Cancer (OVACAR-3) | 50 µM | Increased apoptotic cells from 3.46% to 34.16% | [5] |

| Bladder Cancer (EJ) | Increasing concentrations | Upregulation of pro-apoptotic proteins, downregulation of anti-apoptotic proteins | [5] |

| Pancreatic Cancer | - | Downregulation of Bcl-2, upregulation of Bax and cleaved PARP | [5] |

| A549 Lung Cancer | - | Upregulation of pro-apoptotic Bax and Bad, downregulation of anti-apoptotic Bcl-2 and Bcl-xL | [1] |

| MDA-MB-231 Breast Cancer | 50 µM | Increased expression of cleaved caspase-9 and cleaved caspase-3 | [6] |

Experimental Protocol: Western Blot Analysis for Apoptotic Proteins

A standard methodology to assess the expression levels of apoptotic proteins like Bax, Bcl-2, and cleaved caspases is Western blotting.

-

Cell Lysis: Cancer cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 or 48 hours). Post-treatment, cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a Bradford or BCA protein assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein (typically 20-40 µg) from each sample are separated based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3) at the manufacturer's recommended dilution.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.[7]

Cell Cycle Arrest: Halting Uncontrolled Proliferation

This compound effectively halts the uncontrolled proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase.[2][8] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins.

Studies have shown that this compound can downregulate the expression of cyclin-dependent kinase 1 (CDK1) and cyclins A and B, which are crucial for the G2/M transition.[7] Furthermore, this compound can upregulate the expression of tumor suppressor proteins like p53 and p21.[2][5] The activation of p53 can, in turn, transcriptionally activate p21, which inhibits the activity of CDK-cyclin complexes, leading to cell cycle arrest.[5] In human breast cancer MDA-MB-453 cells, this compound treatment led to a significant increase in the G2/M phase population and was associated with the upregulation and phosphorylation of p53 at Ser-15.[7]

Quantitative Data: this compound's Effect on Cell Cycle Distribution and Regulatory Proteins

| Cancer Cell Line | This compound Concentration | Observed Effect | Reference |

| MDA-MB-231 Breast Cancer | 48 hours treatment | G1 phase population reduced from 85.48% to 51.35%; G2 phase population increased from 9.27% to 37.5% | [6][8] |

| MDA-MB-453 Breast Cancer | 10 µM (48h), 50 µM (24h) | Significant inhibition of cell growth | [7] |

| MDA-MB-453 Breast Cancer | 50 µM | Downregulation of CDK1, Cyclin A, and Cyclin B | [7] |

| Bladder Cancer (EJ) | Increasing concentrations | Increased population in SubG1 and S phases | [5] |

| Human Colon Cancer | - | Increased number of cells in the G1 phase and decreased in the S phase | [9] |

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cancer cells are seeded and treated with this compound at various concentrations for a defined period. Both adherent and floating cells are collected to account for apoptotic cells.

-

Fixation: Cells are washed with phosphate-buffered saline (PBS) and then fixed in ice-cold 70% ethanol while vortexing gently. Fixed cells can be stored at -20°C.

-

Staining: The fixed cells are washed with PBS to remove the ethanol and then incubated with a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometric Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.

-

Data Analysis: The resulting data is analyzed using specialized software to generate a histogram that displays the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Anti-Angiogenesis: Cutting Off the Tumor's Blood Supply

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound exhibits potent anti-angiogenic properties by targeting key signaling molecules involved in this process.[2]

A primary target of this compound is the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. This compound has been shown to downregulate the expression of VEGF at both the mRNA and protein levels in various cancer cells, including ovarian and human retinal endothelial cells.[5][10][11] This inhibition of VEGF expression is mediated through the suppression of upstream signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[5] this compound can also inhibit the phosphorylation of VEGFR-2, thereby blocking the downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation.[5]

Quantitative Data: this compound's Effect on Angiogenic Markers

| Cell Line | This compound Concentration | Observed Effect | Reference |

| Ovarian Cancer (OVCAR-3) | 20 µM (24h) | 27% reduction in VEGF mRNA expression | [5] |

| Ovarian Cancer (A2780/CP70) | 20 µM (24h) | 19% reduction in VEGF mRNA expression | [5] |

| Human Retinal Endothelial Cells (HRECs) | 25 µM | Suppressed high glucose-induced VEGF and PGF mRNA and protein expression | [11] |

Experimental Protocol: Tube Formation Assay

The tube formation assay is a widely used in vitro method to assess the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

-

Matrigel Coating: A basement membrane matrix, such as Matrigel, is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for at least 30 minutes to allow the gel to solidify.[12]

-

Cell Seeding: Endothelial cells (e.g., HUVECs) are harvested and resuspended in a medium containing the test compounds (e.g., this compound at various concentrations) and a pro-angiogenic stimulus (e.g., VEGF).

-

Incubation: The cell suspension is added to the Matrigel-coated wells and incubated at 37°C in a CO2 incubator for a period of 4 to 24 hours.

-

Visualization and Quantification: The formation of tube-like structures is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, and the number of enclosed loops using image analysis software.[12][13]

Anti-Metastasis: Inhibiting Cancer Cell Invasion and Migration

Metastasis is a major cause of cancer-related mortality. This compound has demonstrated the ability to inhibit the metastatic cascade by targeting cell adhesion, migration, and invasion.[2]

A key mechanism in this process is the downregulation of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[9][14] These enzymes are responsible for degrading the extracellular matrix (ECM), allowing cancer cells to invade surrounding tissues and enter the bloodstream. This compound has been shown to reduce both the expression and activity of MMP-2 and MMP-9 in various cancer cell lines, including breast and colon cancer.[9][15][16] This inhibitory effect is often mediated through the suppression of signaling pathways like MAPK and the transcription factor AP-1, which regulate MMP gene expression.[16]

Quantitative Data: this compound's Effect on Metastatic Markers

| Cancer Cell Line | This compound Concentration | Observed Effect | Reference |

| MDA-MB-231 Breast Cancer | 10, 20, 40 µM | Dose-dependent reduction in MMP-2 and MMP-9 activity and protein expression | [15] |

| Human Colon Cancer | - | Reduced expression of MMP1, MMP2, and MMP9 | [9] |

| Triple-Negative Breast Cancer | - | Downregulation of MMP-3 and MMP-9 levels | [4][17][18] |

Experimental Protocol: Matrigel Invasion Assay (Transwell Assay)

The Matrigel invasion assay is a common in vitro method to evaluate the invasive potential of cancer cells.

-

Insert Preparation: Transwell inserts with a porous membrane (typically 8 µm pores) are coated with a thin layer of Matrigel, which serves as an artificial basement membrane. The inserts are then placed in a 24-well plate.[19][20][21]

-

Cell Seeding: Cancer cells, pre-treated with or without this compound, are seeded into the upper chamber of the inserts in a serum-free medium.

-

Chemoattractant: The lower chamber of the well is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell invasion.[20]

-

Incubation: The plate is incubated for 24-48 hours, allowing invasive cells to degrade the Matrigel and migrate through the porous membrane towards the chemoattractant.[20]

-

Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded to the lower surface of the membrane are fixed and stained with a dye like crystal violet. The number of invaded cells is then counted under a microscope in several random fields, or the stain is eluted and quantified by measuring its absorbance.[19]

Modulation of Key Signaling Pathways

The anticancer effects of this compound are underpinned by its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis. This compound has been shown to inhibit this pathway by reducing the phosphorylation of key components like PI3K, Akt, and mTOR in various cancer cells, including endometrial and ovarian cancer.[5] The inhibition of this pathway contributes to this compound's pro-apoptotic and anti-angiogenic effects.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, and apoptosis. This compound's effect on this pathway can be context-dependent. In some cancers, it inhibits the MAPK/ERK pathway, leading to reduced cell proliferation and VEGF expression.[5][22][23] In other contexts, it can activate JNK and p38, contributing to the induction of apoptosis.[5]

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, which is closely linked to cancer development and progression. This compound has been shown to inhibit the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines and other NF-κB target genes that promote cancer cell survival and angiogenesis.[5][23]

References

- 1. Anti-cancer Effect and Underlying Mechanism(s) of this compound, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anticancer Potential of this compound: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Anticancer Effects and Therapeutic Potential of this compound in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induced the apoptosis via cell cycle arrest in human breast cancer MDA-MB-453 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Effect of this compound on the Biological Behavior of Human Colon Cancer via Regulating MMP1, MMP2, and MMP9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound inhibits angiogenesis and VEGF expression through both HIF dependent and independent pathways in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibited VEGF and PGF expression and in vitro angiogenesis of HRECs under diabetic-like environment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ibidi.com [ibidi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Inhibitory effects of this compound on the invasion of human breast carcinoma cells by downregulating the expression and activity of matrix metalloproteinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Anticancer Effects and Therapeutic Potential of this compound in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Matrigel Invasion Assay Protocol [bio-protocol.org]

- 20. snapcyte.com [snapcyte.com]

- 21. corning.com [corning.com]

- 22. This compound inhibits VEGF expression and in vitro angiogenesis through a novel ERK-NFκB-cMyc-p21 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound inhibits VEGF expression and in vitro angiogenesis through a novel ERK-NFκB-cMyc-p21 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Kaempferol's Modulation of Core Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol, a natural flavonol found in a variety of plants, fruits, and vegetables, has garnered significant attention for its pleiotropic therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects[1][2][3]. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's biological activities, with a specific focus on its modulation of core signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of this promising natural compound.

This compound exerts its effects by targeting multiple key signaling cascades within the cell, thereby influencing a wide range of cellular processes from proliferation and apoptosis to inflammation and antioxidant defense[2][3][4]. Understanding the intricacies of how this compound interacts with these pathways is crucial for harnessing its full therapeutic potential. This guide will delve into the modulation of the PI3K/Akt, MAPK/ERK, NF-κB, and Nrf2 signaling pathways, as well as its role in the induction of apoptosis.

Quantitative Data on this compound's Efficacy

The efficacy of this compound in biological systems is often quantified by its half-maximal inhibitory concentration (IC50) in various cell lines and its impact on the expression and phosphorylation status of key signaling proteins. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HepG2 | Hepatocellular Carcinoma | 50 | 24, 48, 72 | [5] |

| MDA-MB-231 | Breast Cancer | 60.0 ± 16.3 | 48 | [6] |

| MDA-MB-468 | Breast Cancer | 25.01 ± 0.11 (µg/mL) | Not Specified | [6] |

| MCF-7 | Breast Cancer | 132 ± 0.23 (µg/mL) | Not Specified | [6] |

| T47D | Breast Cancer | 123 ± 0.4 (µg/mL) | Not Specified | [6] |

| HCT116 | Colon Cancer | 50 | Not Specified | [6] |

| HCT-8 | Colon Cancer | 177.78 | Not Specified | [6] |

| HCT-15 | Colon Cancer | 50 | Not Specified | [6] |

| SW480 | Colon Cancer | 50 | Not Specified | [6] |

| 786-O | Renal Cell Carcinoma | Not Specified | Not Specified | [7] |

| 769-P | Renal Cell Carcinoma | Not Specified | Not Specified | [7] |

| HL-60 | Leukemia | 12.5 - 100 | Not Specified | [7] |

| NB4 | Leukemia | 12.5 - 100 | Not Specified | [7] |

| A2780/CP70 | Ovarian Cancer | 40 | 48 | [8] |

| OVCAR-3 | Ovarian Cancer | Not Specified | Not Specified | [8] |

| PANC-1 | Pancreatic Cancer | 50 | 48 | [4] |

| Mia PaCa-2 | Pancreatic Cancer | 50 | 48 | [4] |

| U-2 OS | Osteosarcoma | 100 | 2, 4, 6 | [9] |

| SNU-216 | Gastric Cancer | 50 | Not Specified | [10] |

| SCC-40 | Squamous Cell Carcinoma | >80 (µg/mL) | Not Specified | [11] |

| SK-OV-3 | Ovarian Cancer | >80 (µg/mL) | Not Specified | [11] |

Table 2: Modulation of Key Signaling Proteins by this compound

| Pathway | Protein | Modulation | Cell Line | This compound Concentration (µM) | Effect | Reference |

| PI3K/Akt | p-PI3K | Downregulation | HepG2 | 50 | Inhibition of phosphorylation | [12] |

| p-Akt | Downregulation | HepG2 | 50 | Inhibition of phosphorylation | [12] | |

| p-mTOR | Downregulation | HepG2 | 50 | Inhibition of phosphorylation | [12] | |

| p-Akt | Downregulation | 786-O | Dose-dependent | Inhibition of phosphorylation | [2] | |

| MAPK/ERK | p-ERK1/2 | Downregulation | MDA-MB-231 | 10, 20, 40 | Inhibition of phosphorylation | [1] |

| p-JNK | Downregulation | MDA-MB-231 | 10, 20, 40 | Inhibition of phosphorylation | [1] | |

| p-p38 | Downregulation | MDA-MB-231 | 10, 20, 40 | Inhibition of phosphorylation | [1] | |

| p-ERK | Downregulation | MC-3 | Not Specified | Decreased expression | [13] | |

| p-JNK | Upregulation | MC-3 | Not Specified | Increased expression | [13] | |

| p-p38 | Upregulation | MC-3 | Not Specified | Increased expression | [13] | |

| p-ERK | Downregulation | U-2 OS | 100 | Time-dependent inhibition | [9] | |

| p-p38 | Downregulation | U-2 OS | 100 | Time-dependent inhibition | [9] | |

| p-JNK | Downregulation | U-2 OS | 100 | Time-dependent inhibition | [9] | |

| NF-κB | p65 (nuclear) | Downregulation | Jurkat | 10 | Inhibition of nuclear translocation | |

| DNA Binding | Inhibition | Jurkat | 10 | 15-20% inhibition | ||

| Nrf2 | Nrf2 (nuclear) | Upregulation | THP-1 | 100 | Promotion of nuclear translocation | |

| Nrf2 mRNA | Downregulation | A549, NCIH460 | 25 | Reduction in mRNA levels | ||

| Apoptosis | Bax | Upregulation | PANC-1, Mia PaCa-2 | 50 | Increased expression | [4] |

| Bcl-2 | Downregulation | PANC-1, Mia PaCa-2 | 50 | Decreased expression | [4] | |

| Cleaved Caspase-3 | Upregulation | PANC-1, Mia PaCa-2 | 50 | Increased expression | [4] | |

| Cleaved PARP | Upregulation | PANC-1, Mia PaCa-2 | 50 | Increased expression | [4] | |

| Caspase-3/7, -8, -9 | Upregulation | A2780/CP70 | 40 | Enhanced activity | [8] |

Core Signaling Pathways Modulated by this compound

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers.

This compound has been shown to inhibit the PI3K/Akt/mTOR pathway in various cancer cells. It can downregulate the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR.[12] This inhibition leads to the suppression of downstream signaling, ultimately resulting in decreased cell proliferation and induction of apoptosis.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.

This compound has been demonstrated to modulate the MAPK pathway in a context-dependent manner. In some cancer cells, it inhibits the phosphorylation of ERK, JNK, and p38, leading to a reduction in cell proliferation and invasion.[1] Conversely, in other contexts, it can induce apoptosis by activating the JNK and p38 pathways.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that plays a central role in regulating the immune and inflammatory responses. Its constitutive activation is implicated in the pathogenesis of various inflammatory diseases and cancers.

This compound exerts potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can prevent the degradation of IκBα, an inhibitory protein of NF-κB, thereby blocking the nuclear translocation and DNA binding of the p65 subunit of NF-κB. This leads to the downregulation of NF-κB target genes, including those encoding pro-inflammatory cytokines and adhesion molecules.

Nrf2 Antioxidant Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes.

This compound has been shown to activate the Nrf2 pathway, thereby enhancing the cellular antioxidant defense system. It promotes the nuclear translocation of Nrf2 and upregulates the expression of its target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). However, in some cancer cells, this compound has been reported to inhibit Nrf2, leading to increased reactive oxygen species (ROS) and apoptosis.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. Dysregulation of apoptosis is a hallmark of cancer. This compound has been shown to induce apoptosis in various cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

This compound can modulate the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) members.[4] This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases. Furthermore, this compound can upregulate the expression of death receptors like DR5, sensitizing cancer cells to apoptosis.[8]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of this compound on the signaling pathways described above.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on different cell lines and to determine its IC50 value.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[4][13]

-

Western Blotting for Phosphorylated Proteins

This technique is used to detect and quantify the levels of specific proteins and their phosphorylated forms in cell lysates after treatment with this compound.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against the total and phosphorylated forms of the target protein.

-

Protocol:

-

Treat cells with the desired concentrations of this compound for the specified time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[1][2][9]

-

Apoptosis Assay (Flow Cytometry)

This method is used to quantify the percentage of apoptotic cells after this compound treatment.

-

Principle: This assay uses Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI), a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes.

-

Protocol:

-

Treat cells with this compound at the desired concentrations for the indicated time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. The cell population can be distinguished into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[4][8]

-

Nrf2 Luciferase Reporter Assay (Generalized Protocol)

This assay is used to measure the transcriptional activity of Nrf2.

-

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE), the DNA binding site for Nrf2. Activation of Nrf2 leads to the expression of luciferase, which can be quantified by measuring its enzymatic activity.

-

Protocol:

-

Seed cells in a 24-well plate.

-

Co-transfect the cells with an ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with this compound at various concentrations.

-

After the desired treatment time, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

NF-κB Electrophoretic Mobility Shift Assay (EMSA) (Generalized Protocol)

EMSA is used to detect the DNA binding activity of NF-κB.

-

Principle: Nuclear extracts containing activated NF-κB are incubated with a labeled DNA probe containing the NF-κB consensus binding site. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Protocol:

-

Treat cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound.

-

Prepare nuclear extracts from the treated cells.

-

Incubate the nuclear extracts with a biotin- or radio-labeled double-stranded oligonucleotide probe containing the NF-κB binding site.

-

Separate the protein-DNA complexes on a native polyacrylamide gel.

-

Transfer the complexes to a nylon membrane and detect the labeled probe using a chemiluminescent or autoradiographic method.

-

Conclusion

This compound is a multi-target natural compound that modulates several key signaling pathways implicated in the pathogenesis of various diseases, particularly cancer and inflammatory disorders. Its ability to inhibit pro-survival pathways like PI3K/Akt and MAPK/ERK, suppress the pro-inflammatory NF-κB pathway, activate the antioxidant Nrf2 pathway, and induce apoptosis underscores its significant therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the precise mechanisms of action of this compound and for the development of novel therapeutic strategies. Future studies should focus on elucidating the complex interplay between these pathways in response to this compound treatment and on translating these preclinical findings into clinical applications.

References

- 1. licorbio.com [licorbio.com]

- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 3. Nrf2 induction potency of plant-derived compounds determined using an antioxidant response element luciferase reporter and conventional NAD(P)H-quinone acceptor oxidoreductase 1 activity assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. signosisinc.com [signosisinc.com]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 通用 SYBR Green qPCR 协议 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. broadpharm.com [broadpharm.com]

- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

Kaempferol: A Technical Guide on its Antioxidant and Anti-inflammatory Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Abstract: Kaempferol, a natural flavonoid ubiquitously found in fruits and vegetables, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties.[1][2] Preclinical studies have consistently demonstrated its capacity to modulate key signaling pathways involved in oxidative stress and inflammation, positioning it as a promising candidate for therapeutic innovation.[1] This document provides a comprehensive technical overview of the mechanisms of action of this compound, presenting quantitative data from various in vitro and in vivo studies, detailed experimental protocols, and visual representations of the core signaling pathways.

Antioxidant Effects of this compound

This compound exerts its antioxidant effects through multiple mechanisms, including direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant defense systems.[3][4] It effectively reduces oxidative damage by neutralizing free radicals and inhibiting lipid peroxidation.[4] The primary pathway implicated in its indirect antioxidant activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][5][6]

Quantitative Data: Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various standard assays. The tables below summarize key findings from the literature.

Table 1: Radical Scavenging and ROS Inhibition by this compound

| Assay Type | Model System | Metric | Result | Reference |

| DPPH Radical Scavenging | Chemical Assay | IC50 | 12.33 ± 0.68 µg/mL | [7] |

| Intracellular ROS Inhibition | Cell-based (unspecified) | IC50 | 7.58 µM | [8] |

| LPS-Induced ROS Reduction | Prostate Organoids | % Inhibition | 40% (at 20 µM) | [9] |

| H₂O₂-Induced ROS Reduction | Human Endothelial Cells | % Inhibition | Significant, dose-dependent decrease at 5-50 µmol/l | [10] |

| Fenton Reaction Inhibition | Chemical Assay | % Suppression of Hydroxyl Radicals | 80% (Cu-kaempferol complex vs. free Cu(II)) |

Table 2: this compound-Induced Activation of the Nrf2 Pathway

| Model System | Treatment | Key Finding | Result | Reference |

| LPS-stimulated Macrophages | This compound | Nrf2 Nuclear Translocation | Increased nuclear Nrf2 levels | [11][12] |

| LPS-stimulated Macrophages | This compound | HO-1 Expression | Upregulated | [11][12] |

| LPS-stimulated BV2 Microglia | This compound-3-O-β-d-glucuronate (K3G) (25 & 50 µM) | Nrf2 and HO-1 Expression | Dose-dependent increase | [13][14] |

| LPS-treated Prostate Organoids | This compound | Nrf2, HO-1, NQO-1 Expression | Increased protein expression | [9] |

Signaling Pathway: Nrf2 Activation

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound can induce the dissociation of Nrf2 from Keap1, possibly by modifying Keap1 cysteine residues or through kinase-mediated phosphorylation.[6] Once released, Nrf2 translocates to the nucleus, heterodimerizes with Maf proteins, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.[5] This leads to the transcription of a suite of cytoprotective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO-1), and glutathione S-transferases (GSTs), which collectively enhance cellular antioxidant capacity.[11]

Experimental Protocols

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[15]

-

Principle: DPPH is a stable free radical with a deep violet color, showing a characteristic absorbance at ~517 nm. In the presence of an antioxidant that donates a hydrogen atom, DPPH is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow and a decrease in absorbance.[16]

-

Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test compound (this compound) dissolved in a suitable solvent at various concentrations, positive control (e.g., Ascorbic acid, Trolox), and solvent for blank.[16]

-

Procedure:

-

Prepare serial dilutions of the this compound solution.[17]

-

Add a defined volume of each this compound dilution to a cuvette or microplate well.[16]

-

Add an equal volume of the DPPH working solution to initiate the reaction.[16][17]

-

Include a control containing only the solvent and DPPH solution.[17]

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30-40 minutes).[16][17]

-

Measure the absorbance of all samples at 517 nm using a spectrophotometer.[16][17]

-

-

Data Analysis: The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A₀ - A₁) / A₀] × 100 Where A₀ is the absorbance of the control, and A₁ is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the concentration.

This assay quantifies intracellular ROS levels in a cell-based model.

-

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (H2DCF-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.

-

Procedure:

-

Seed cells (e.g., BV2 microglia, HUVECs) in a multi-well plate and allow them to adhere.[13][14]

-

Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 2 hours).[13][14]

-

Induce oxidative stress by adding an agent like lipopolysaccharide (LPS) or H₂O₂ and incubate for the desired period (e.g., 24 hours).[13][14]

-

Wash the cells with phosphate-buffered saline (PBS).

-

Load the cells with H2DCF-DA solution (typically 10-25 µM) and incubate in the dark (e.g., 30 minutes at 37°C).

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a microplate reader or fluorescence microscope (Excitation ~485 nm, Emission ~535 nm).

-

-

Data Analysis: The fluorescence intensity of this compound-treated groups is compared to the LPS/H₂O₂-treated control group to determine the percentage of ROS inhibition.

Anti-inflammatory Effects of this compound

This compound demonstrates robust anti-inflammatory activity by targeting multiple key steps in the inflammatory cascade. Its primary mechanisms include the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the suppression of inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[1][18][19]

Quantitative Data: Anti-inflammatory Activity

Table 3: Inhibition of Inflammatory Mediators and Enzymes by this compound

| Target | Model System | Treatment | Metric | Result | Reference |

| Enzymes | |||||

| COX-2 | LPS-stimulated RAW 264.7 cells | This compound | Protein Expression | Reduced | [20] |

| COX-2 | IL-1β-stimulated RASFs | This compound | mRNA & Protein Expression | Inhibited | [21] |

| iNOS | LPS-stimulated BV2 microglia | K3G (25 & 50 µM) | Protein Expression | Downregulated | [13][14] |

| LOX | Chemical Assay | Extract containing this compound | % Inhibition | Stronger than zileuton (reference) | [22] |

| Cytokines | |||||

| TNF-α | LPS-stimulated HGBECs | This compound | Secretion | Inhibited | [23] |

| IL-6 | LPS-stimulated BV2 microglia | K3G (25 & 50 µM) | Secretion | Dose-dependent inhibition | [13][14] |